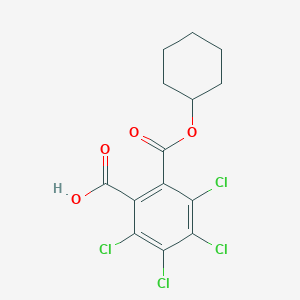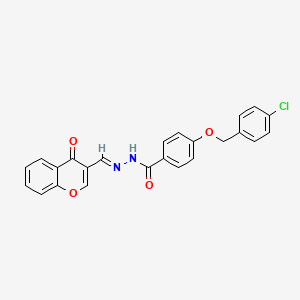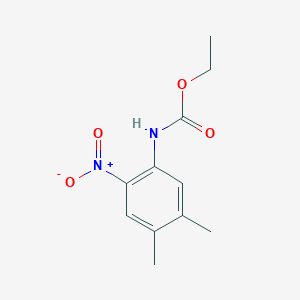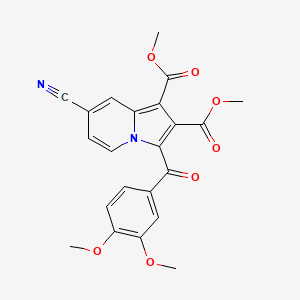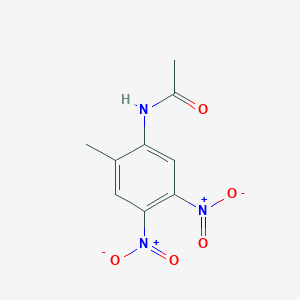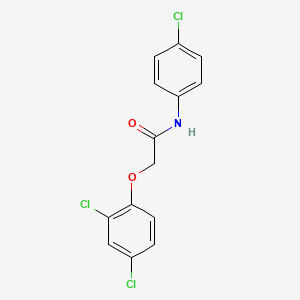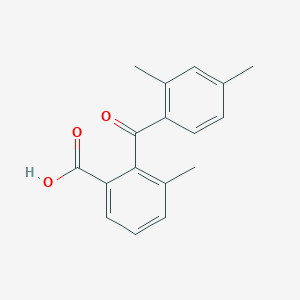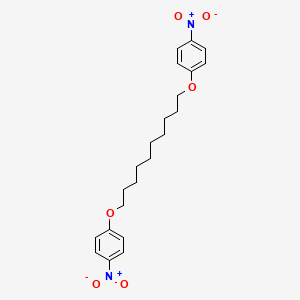![molecular formula C8H12N2O B15076195 1,5-Diazabicyclo[4.4.0]dec-5-en-10-one CAS No. 1784-72-1](/img/structure/B15076195.png)
1,5-Diazabicyclo[4.4.0]dec-5-en-10-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Diazabicyclo[4.4.0]dec-5-en-10-one: is a bicyclic amidine compound known for its strong basicity and catalytic properties. It is widely used in organic synthesis due to its ability to facilitate various chemical reactions, such as Michael additions and aldol condensations .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,5-Diazabicyclo[4.4.0]dec-5-en-10-one can be synthesized through a series of chemical reactions involving the cyclization of appropriate precursors. The synthesis typically involves the use of strong bases and specific reaction conditions to achieve the desired bicyclic structure .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1,5-Diazabicyclo[4.4.0]dec-5-en-10-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Chemistry: 1,5-Diazabicyclo[4.4.0]dec-5-en-10-one is widely used as a catalyst in organic synthesis. It facilitates reactions such as Michael additions, aldol condensations, and Friedel-Crafts acylation .
Biology: It can be used in the synthesis of biologically active compounds and as a reagent in biochemical assays .
Medicine: In medicinal chemistry, this compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. Its strong basicity and catalytic properties make it valuable in drug development .
Industry: The compound is used in industrial processes for the production of fine chemicals and specialty materials. It serves as a catalyst in various chemical manufacturing processes, contributing to the efficiency and selectivity of reactions .
Mechanism of Action
Mechanism of Action: 1,5-Diazabicyclo[4.4.0]dec-5-en-10-one exerts its effects through its strong basicity and nucleophilicity. It can deprotonate acidic substrates, facilitating various chemical transformations. The compound’s bicyclic structure allows it to stabilize reaction intermediates, enhancing the efficiency of catalytic processes .
Molecular Targets and Pathways: The compound interacts with various molecular targets, including carbonyl compounds, carboxylic acids, and other electrophiles. It participates in pathways involving nucleophilic addition, elimination, and substitution reactions .
Comparison with Similar Compounds
1,5-Diazabicyclo[4.3.0]non-5-ene: Another bicyclic amidine with similar basicity and catalytic properties.
1,8-Diazabicyclo[5.4.0]undec-7-ene: A bicyclic amidine with a larger ring structure, used in similar catalytic applications.
1,5,7-Triazabicyclo[4.4.0]dec-5-ene: A triazabicyclic compound with enhanced nucleophilicity and basicity.
Uniqueness: 1,5-Diazabicyclo[4.4.0]dec-5-en-10-one is unique due to its specific bicyclic structure, which provides a balance of basicity and nucleophilicity. This makes it highly effective in catalyzing a wide range of chemical reactions, distinguishing it from other similar compounds .
Properties
CAS No. |
1784-72-1 |
|---|---|
Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2,3,4,7,8,9-hexahydropyrido[1,2-a]pyrimidin-6-one |
InChI |
InChI=1S/C8H12N2O/c11-8-4-1-3-7-9-5-2-6-10(7)8/h1-6H2 |
InChI Key |
SENZWMNCHJFUGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NCCCN2C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Amino-3-hexyl-1H-benzo[g]pteridine-2,4-dione](/img/structure/B15076114.png)
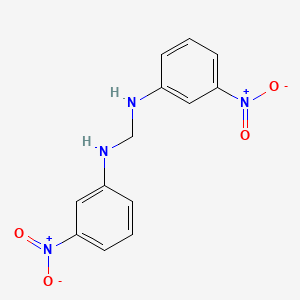
![1,3-bis[2-(bromomethyl)phenyl]benzene](/img/structure/B15076124.png)


